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The DeepMind 21 (DM21) functional represents a significant advancement in the field of
Density Functional Theory (DFT), leveraging machine learning to address long-standing
systematic errors inherent in conventional functionals.[1][2] Developed by researchers at
DeepMind, DM21 employs a neural network to approximate the exchange-correlation
functional, demonstrating state-of-the-art accuracy across a range of chemical benchmarks.[1]
[2] This technical guide provides an in-depth overview of the core advantages of the DM21
functional, its performance metrics, and the computational methodologies for its application.

Core Advantages of the DM21 Functional

The primary advantage of the DM21 functional lies in its ability to mitigate the delocalization
and spin symmetry-breaking errors that plague many widely used density functional
approximations.[2] These errors stem from the incorrect description of systems with "fractional
electron character," leading to significant inaccuracies in predicting reaction barriers, band
gaps, and the properties of charged and open-shell species.

1. Mitigation of Fractional Charge and Spin Errors:

DM21 was specifically trained to recognize and correctly handle systems with fractional
charges and spins.[2][3] This allows for a more accurate description of:
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» Dissociation of covalent bonds: Traditional functionals often incorrectly predict that separated
fragments retain a partial charge, a manifestation of the delocalization error. DM21 provides
a more physical description of bond breaking, leading to more accurate dissociation energy
curves.[2]

o Charged systems: The delocalization error can lead to an artificial spreading of charge in
molecules, which is problematic for describing localized charges in, for example, amino acid
side chains or drug-receptor interactions. DM21 correctly localizes charge on a single
molecule in a system of two adjacent molecules, unlike traditional functionals like B3LYP
which may incorrectly smear the charge over both.[2]

e Spin states: For systems with unpaired electrons, many functionals artificially break spin
symmetry to achieve a lower energy state. DM21 is designed to better preserve spin
symmetry, providing a more accurate description of open-shell systems.[2]

2. High Accuracy on Benchmark Datasets:

DM21 has demonstrated exceptional performance on a variety of established quantum
chemistry benchmarks, often outperforming highly-parameterized hybrid and even approaching
the accuracy of more computationally expensive double-hybrid functionals.[1]

3. Open-Source Avalilability:

The DM21 functional is publicly available as an extension to the popular open-source quantum
chemistry software package, PySCF, facilitating its adoption and use by the broader scientific

community.[1]

Performance Benchmarks

The performance of DM21 has been rigorously evaluated against a range of other DFT
functionals on several key benchmark datasets. The following tables summarize the Mean
Absolute Errors (MAES) in kcal/mol for various chemical tasks.

Table 1: Performance on General Chemistry Benchmarks (kcal/mol)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://deepmind.google/blog/simulating-matter-on-the-quantum-scale-with-ai/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://deepmind.google/blog/simulating-matter-on-the-quantum-scale-with-ai/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://deepmind.google/blog/simulating-matter-on-the-quantum-scale-with-ai/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GMTKN55 (Overall

Functional QM9 (MAE) BBB (MAE)
MAE)

Excellent
DM21 1.5[4] < 5[]

Performance]6]
SCAN 3.6[4] ~5[5]
wB97X-V - ~5[5]
B3LYP - > 5[5]
PBE - > 10[5]

Table 2: Performance on Transition Metal Chemistry (TMC117 Dataset, kcal/mol)

Mean Absolute Error

Method Median Absolute Error
(Converged)
DM21@DM21 (self-consistent)  2.6[7] 3.13[8]
DM21@B3LYP 2.3[7] 2.93[8]
B3LYP@B3LYP (self-
3.0[7] 2.73[8]

consistent)

Note: DM21 can struggle with self-consistent field (SCF) convergence for some transition metal
complexes.[7] Using the electron density from a converged B3LYP calculation (DM21@B3LYP)
can be a practical approach to leverage the accuracy of DM21 in these cases.[7]

Table 3: Performance for Water Clusters (Absolute Errors in kcal/mol relative to CCSD(T))
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System DM21 wB97M-V DC-SCAN
(H20)2-10 Clusters Varies with cluster Smaller MAE than Closest agreement
(Interaction Energy) size[9] DM21[9] with reference[9]
H3O0*(H20)n & ] )
o Varies with cluster

OH~(Hz20)n (Binding ]

size[9]
Energy)
H3O*(H20)n & ] ]

Varies with cluster
OH_(HZO)n

_ size[9]
(Interaction Energy)

Note: While DM21 shows promise, its accuracy for the energetics of aqueous clusters can vary
significantly with the size of the cluster.[9]

Computational Protocols

The following provides a general methodology for performing calculations using the DM21
functional.

1. Software and Installation:

The DM21 functional is implemented in the PySCF software library.[1] Installation instructions
for PySCF and the DM21 extension can be found on their respective GitHub repositories.

2. Single-Point Energy Calculations:

A typical script for a single-point energy calculation on a molecule using DM21 in PySCF would
involve:

Defining the molecule's geometry and basis set (e.g., def2-QZVPPD).

Specifying the 'dm21' functional.

Running the self-consistent field (SCF) calculation.

w

. Geometry Optimization:
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Geometry optimization with DM21 requires numerical differentiation to compute the nuclear
gradients, as analytical gradients are not yet available.[8] This can be computationally more
demanding than with analytical gradient-enabled functionals. The optimization procedure
involves:

o Defining the molecule and basis set.

e Specifying the 'dm21' functional.

» Using a numerical gradient-based optimizer to find the minimum energy geometry.
4. Benchmark Evaluations:

To replicate the benchmark results, the following protocol is generally followed:

Obtain the molecular geometries for the desired benchmark set (e.g., GMTKN55, QM9).

For each molecule, perform a single-point energy calculation using DM21 and the chosen
basis set.

Calculate the relevant energy differences (e.g., reaction energies, atomization energies).

Compare the calculated values to the high-level theoretical reference values provided with
the benchmark set to determine the error.

Visualizing the DM21 Workflow and Logic

To better understand the conceptual underpinnings of DM21, the following diagrams illustrate
its workflow and the problem it addresses.
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Caption: Conceptual workflow of the DM21 functional.

Addressing Fractional Electron Errors with DM21

The Problem in Conventional DFT The DM21 Solution

Training on Fractional
Charge and Spin Data

Delocalization Error Spin Symmetry Breaking
(e.g., incorrect charge separation) (e.g., incorrect bond dissociation)
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Caption: Logical diagram of how DM21 addresses fractional electron errors.

Limitations and Future Directions

Despite its successes, DM21 has some limitations. As noted, it can exhibit convergence issues
for transition metal systems, and its performance for aqueous clusters is not uniformly superior
to other modern functionals.[7][10] Furthermore, being a neural network-based functional, it is
inherently more computationally expensive than traditional analytical functionals, and the lack
of analytical gradients hinders its efficiency for geometry optimizations.[8]

Future developments in machine-learned functionals will likely focus on improving
computational efficiency, perhaps through techniques like resolution of identity, and expanding
the training data to enhance performance for a wider range of chemical systems, including
heavier elements and condensed-phase environments. The continued integration of machine
learning with fundamental physical constraints promises to further advance the accuracy and
applicability of DFT in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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